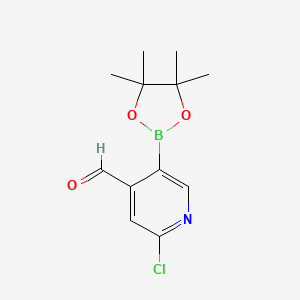

2-Chloro-4-formylpyridine-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

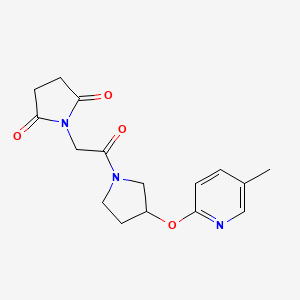

2-Chloro-4-formylpyridine-5-boronic acid pinacol ester, also known as CFPE, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. CFPE is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Strategies for Analyzing Highly Reactive Pinacolboronate Esters

Pinacolboronate esters, including compounds similar to "2-Chloro-4-formylpyridine-5-boronic acid pinacol ester," are crucial in Suzuki coupling reactions for creating complex molecules. These esters present analytical challenges due to their easy hydrolysis, necessitating non-traditional approaches for their stability and analysis (Zhong et al., 2012).

Microwave-Assisted Synthesis Using Pinacolboronate Esters

The microwave-assisted synthesis technique highlights the utility of pinacolboronate esters in rapidly producing diverse compound libraries, including 3-amino-imidazopyridines, through one-pot cyclization/Suzuki coupling reactions. This method emphasizes the compound's role as a versatile building block (Dimauro & Kennedy, 2007).

Enantioselective Intramolecular Hydroarylation

Aryl pinacolboronic esters are effective in intramolecular additions into unactivated ketones, leading to the synthesis of indanols with tertiary alcohol groups. This showcases their role in enantioselective syntheses, complementing traditional nucleophiles (Gallego & Sarpong, 2012).

Facile and Green Synthetic Routes

Boronic acid esters, derived from boronic acids via simple grinding without solvents, represent an environmentally friendly approach to their formation. This method underscores a green chemistry perspective in synthesizing boronic acid esters, including "this compound" (Schnürch et al., 2007).

Metal-Free Ortho C-H Borylation

The development of metal-free ortho C-H borylation methods, involving sequential borylation and esterification with pinacol, presents a strategy for functionalizing aryl C-H bonds. This technique facilitates the transformation of aryl boronates into a variety of useful products, demonstrating the versatility of boronic esters in organic synthesis (Niu et al., 2012).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in suzuki–miyaura cross-coupling reactions .

Mode of Action

The compound 2-Chloro-4-formylpyridine-5-boronic acid pinacol ester, as a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound this compound is likely to affect the biochemical pathways involved in carbon-carbon bond formation, as it is used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds .

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence its reactivity in suzuki–miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-15-10(14)5-8(9)7-16/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDJQRYJJHGRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)

![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)